

Measuring the Fortress: Cell-Based Assays for HIV-1 Capsid Stability

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Compound of Interest

Compound Name: *HIV capsid modulator 2*

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[City, State] – [Date] – Understanding the stability of the human immunodeficiency virus type 1 (HIV-1) capsid is paramount for the development of novel antiretroviral therapies. The viral capsid, a conical protein shell encasing the viral genome and essential enzymes, must maintain its integrity for successful reverse transcription and transport to the nucleus, yet disassemble in a timely manner to release its genetic cargo for integration. This delicate balance of stability and instability is a key therapeutic target. This document provides detailed application notes and protocols for three widely used cell-based assays to measure HIV-1 capsid stability: the Fate-of-Capsid Assay, the Cyclosporine A (CsA) Washout Assay, and the in situ Uncoating Assay using fluorescence microscopy.

Introduction to HIV-1 Capsid Uncoating

Soon after HIV-1 fuses with a target cell, the viral core, composed of the capsid, is released into the cytoplasm. The process of the capsid shell disassembling is known as uncoating. The timing and location of uncoating are critical for viral replication and are influenced by both viral and host factors. Assays to measure capsid stability and uncoating kinetics are therefore invaluable tools for basic research and drug development.

Key Cell-Based Assays

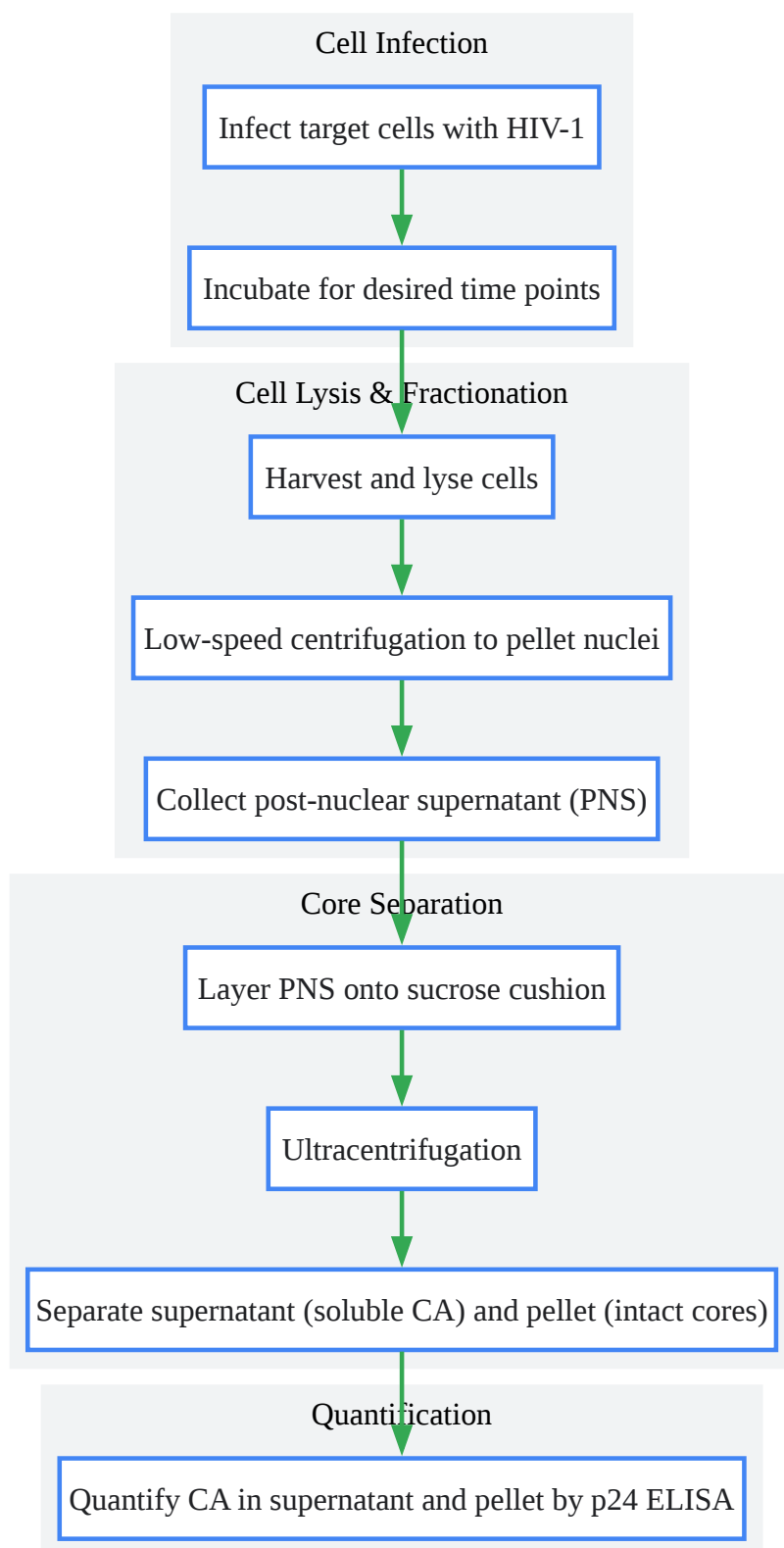
Three primary cell-based methods are employed to assess HIV-1 capsid stability:

- The Fate-of-Capsid Assay: This biochemical assay separates soluble capsid protein (CA) from particulate, intact cores to quantify the extent of uncoating.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The Cyclosporine A (CsA) Washout Assay: This infectivity-based assay utilizes a host restriction factor to infer the kinetics of uncoating in living cells.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- In situ Uncoating Assay (Fluorescence Microscopy): This imaging-based approach allows for the direct visualization and quantification of capsid uncoating in real-time within single cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)

I. The Fate-of-Capsid Assay

This assay provides a quantitative measure of capsid core integrity by biochemically separating intact cores from dissociated CA monomers in infected cell lysates.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Workflow



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Caption: Workflow for the Fate-of-Capsid Assay.

Detailed Protocol

Materials:

- Target cells (e.g., HeLa, Cf2Th)
- High-titer HIV-1 virus stock (VSV-G pseudotyped)
- Polybrene or other transduction enhancers
- Phosphate-buffered saline (PBS)
- Pronase
- Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM EDTA, with protease inhibitors)
- Dounce homogenizer
- Sucrose cushion (e.g., 30% sucrose in a suitable buffer)
- Ultracentrifuge and tubes
- p24 ELISA kit

Procedure:

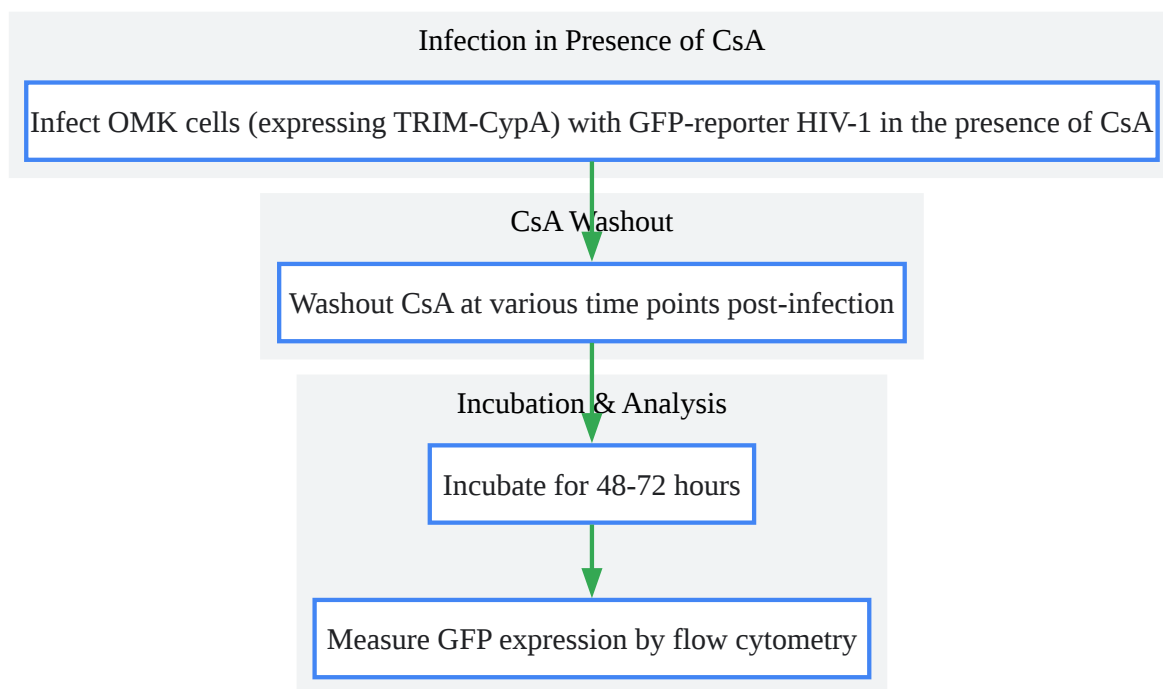
- Infection:
 1. Plate target cells in 6-well plates one day prior to infection.
 2. On the day of infection, infect cells with a high multiplicity of infection (MOI) of HIV-1 in the presence of polybrene (e.g., 8 µg/mL). Spinoculation (e.g., 1600 x g for 30 minutes at 16°C) can be used to enhance infection efficiency.[\[10\]](#)
 3. Incubate at 37°C for the desired time points (e.g., 2, 4, 8, 16 hours).
- Cell Harvest and Lysis:

1. At each time point, wash the cells with PBS.
 2. Treat cells with Pronase to remove surface-bound, non-fused virions.
 3. Wash cells three times with PBS to remove Pronase.
 4. Resuspend cells in hypotonic lysis buffer and incubate on ice.
 5. Lyse the cells using a Dounce homogenizer.
- Fractionation:
 1. Centrifuge the cell lysate at low speed (e.g., 1,000 x g) to pellet the nuclei.
 2. Carefully collect the supernatant, which is the post-nuclear supernatant (PNS).
 - Core Separation:
 1. Layer the PNS onto a sucrose cushion in an ultracentrifuge tube.
 2. Perform ultracentrifugation at high speed to pellet the intact viral cores through the sucrose cushion, leaving soluble CA protein in the supernatant.
 - Quantification:
 1. Carefully collect the supernatant.
 2. Resuspend the pellet in a suitable buffer.
 3. Quantify the amount of CA (p24) in both the supernatant and pellet fractions using a p24 ELISA.
 4. Calculate the percentage of pelletable CA as an indicator of core stability.

II. Cyclosporine A (CsA) Washout Assay

This assay measures the kinetics of uncoating by exploiting the HIV-1 restriction factor TRIM-CypA, which only restricts viruses with intact capsids.^{[4][5]}

Experimental Workflow



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Caption: Workflow for the Cyclosporine A (CsA) Washout Assay.

Detailed Protocol

Materials:

- Owl Monkey Kidney (OMK) cells (constitutively expressing TRIM-CypA)
- GFP-reporter HIV-1 virus stock
- Cyclosporine A (CsA)
- Culture medium

- Flow cytometer

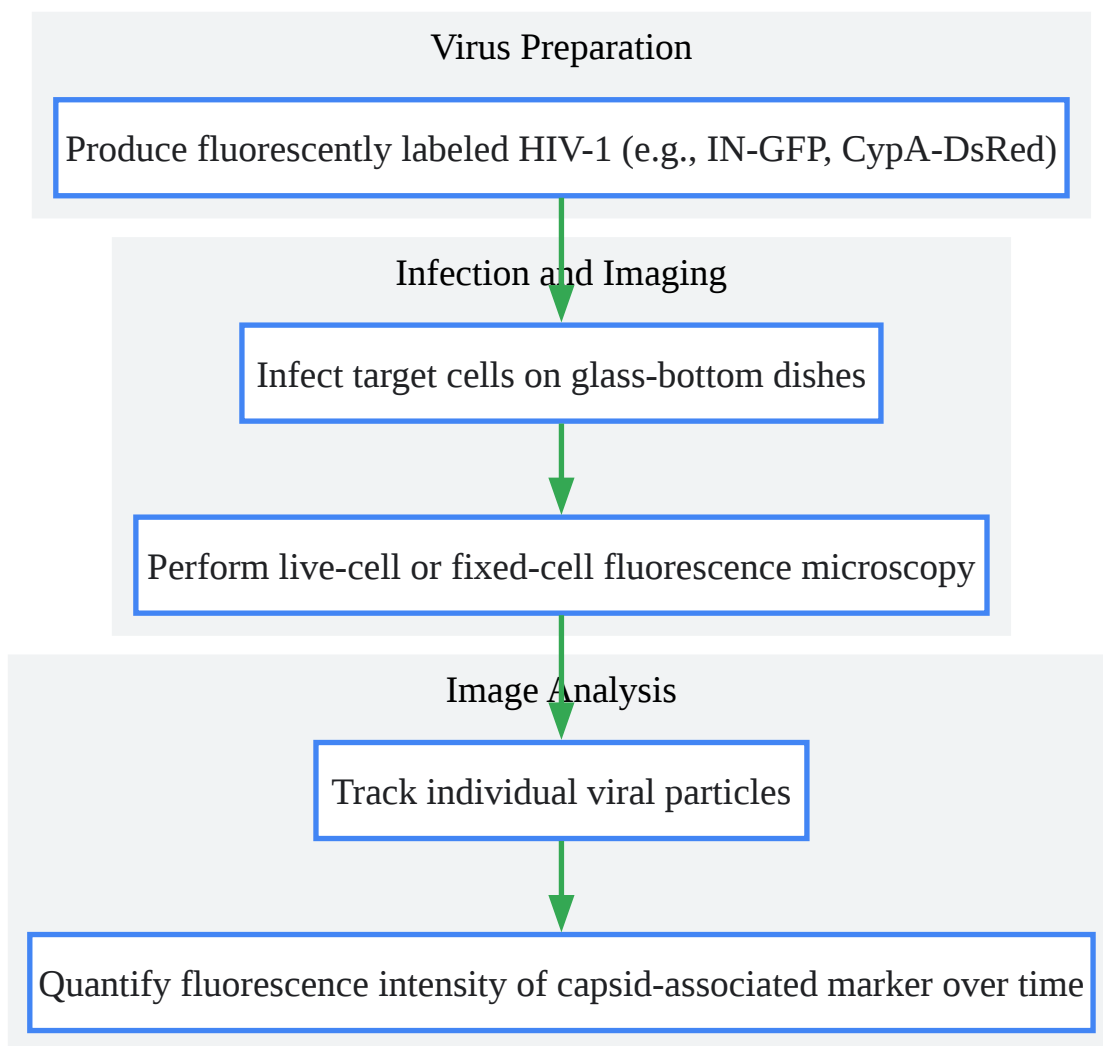
Procedure:

- Infection:
 1. Plate OMK cells in a 96-well plate.
 2. Pre-treat the cells with CsA to inhibit TRIM-CypA activity.
 3. Infect the cells with a GFP-reporter HIV-1 virus. The continued presence of CsA allows the virus to bypass TRIM-CypA restriction during and immediately after entry.
- CsA Washout:
 1. At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), wash the cells thoroughly to remove the CsA.
 2. Washing out the CsA "switches on" the TRIM-CypA restriction. Viruses that still have an intact capsid at the time of washout will be restricted, while those that have already uncoated will be able to proceed with infection.
- Incubation and Analysis:
 1. Incubate the cells for 48-72 hours to allow for GFP expression from successfully integrated proviruses.
 2. Harvest the cells and measure the percentage of GFP-positive cells using a flow cytometer.
 3. The increase in the percentage of GFP-positive cells over the washout time course reflects the kinetics of capsid uncoating.

III. In situ Uncoating Assay (Fluorescence Microscopy)

This powerful technique allows for the direct visualization of capsid uncoating in living or fixed cells at the single-virus level.[7][8][9]

Experimental Workflow



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Caption: Workflow for the in situ Uncoating Assay.

Detailed Protocol

Materials:

- Target cells (e.g., HeLa, TZM-bl)

- Plasmids for producing fluorescently labeled HIV-1 (e.g., with IN-GFP and CypA-DsRed)
- Transfection reagents
- Glass-bottom dishes for microscopy
- Fluorescence microscope (confocal or TIRF) with live-cell imaging capabilities
- Image analysis software

Procedure:

- Production of Fluorescently Labeled Virus:
 1. Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the HIV-1 genome, a fluorescently tagged viral protein (e.g., integrase-GFP to track the viral core), a fluorescently tagged capsid-binding protein (e.g., Cyclophilin A-DsRed to track the capsid), and a VSV-G envelope protein.
 2. Harvest and concentrate the virus-containing supernatant.
- Infection and Imaging:
 1. Plate target cells on glass-bottom dishes.
 2. Infect the cells with the fluorescently labeled virus.
 3. For live-cell imaging, place the dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO₂).
 4. Acquire time-lapse images of infected cells.
 5. For fixed-cell imaging, fix the cells at different time points post-infection, and then perform immunofluorescence staining for capsid (p24) if needed.
- Image Analysis:

1. Use image analysis software to identify and track individual fluorescently labeled viral particles within the cells.
2. Measure the fluorescence intensity of the capsid-associated marker (e.g., CypA-DsRed) for each particle over time.
3. A sudden or gradual decrease in the fluorescence intensity of the capsid marker, while the core marker (e.g., IN-GFP) remains, indicates an uncoating event.
4. The kinetics of uncoating can be determined by analyzing the timing of these events for a population of viral particles.

Quantitative Data Summary

The following tables summarize quantitative data on HIV-1 capsid stability obtained from various cell-based assays.

Table 1: Half-life of HIV-1 Capsid Uncoating

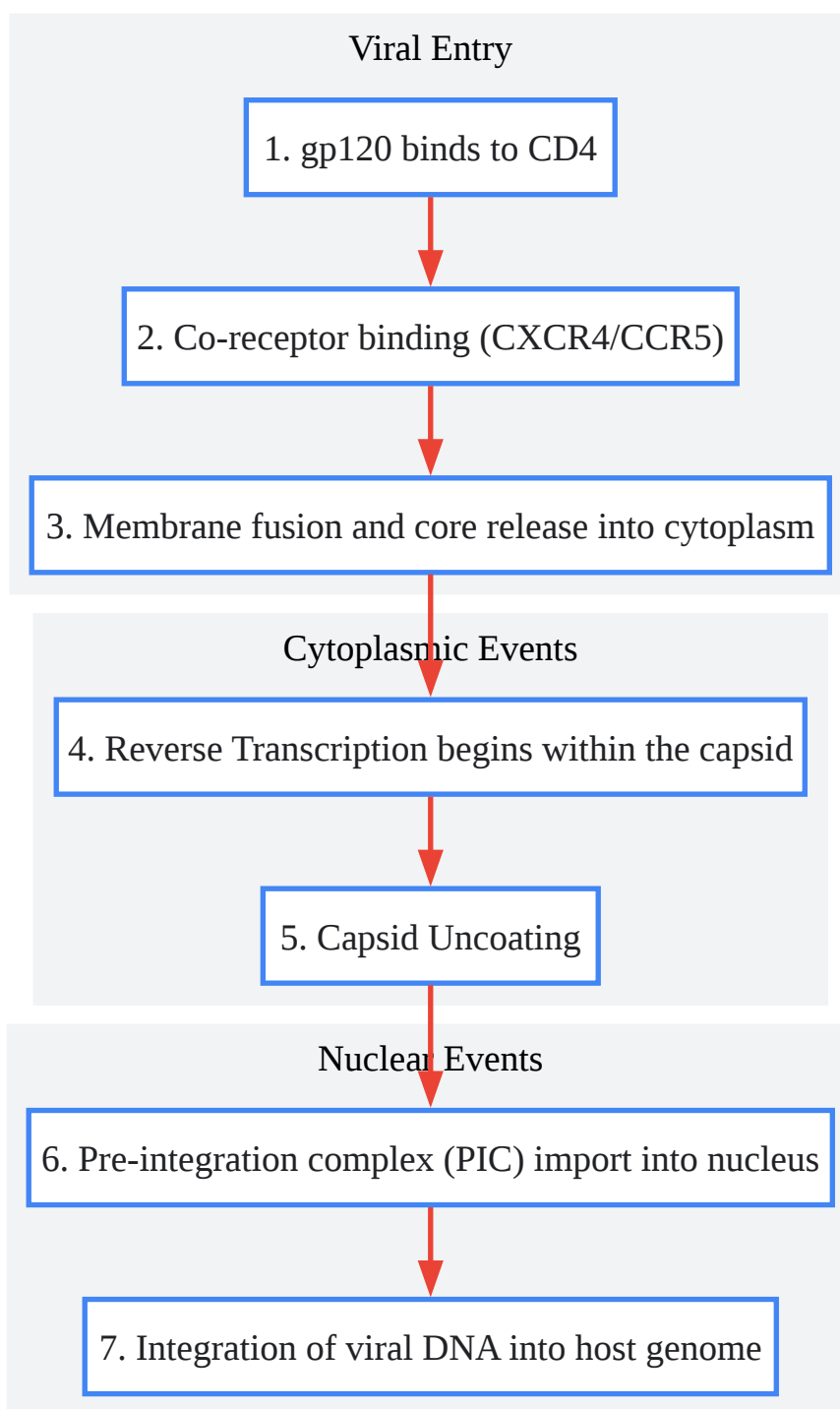
Virus/Condition	Assay Type	Cell Type	Capsid Half-life (approx.)	Reference(s)
Wild-type (in vitro)	Fluorescence Microscopy	N/A	8-10 minutes	[11]
Wild-type (in cells)	CsA Washout	OMK	~1 hour	[12]
Wild-type + Cell lysate	Fluorescence Microscopy	HeLa	48 minutes	[13]
E45A (hyperstable)	Fluorescence Microscopy	N/A	~36 minutes (4.5x WT)	[11] [13]
E45A (hyperstable)	CsA Washout	OMK	Slower than WT	[12]
N74D (destabilized)	CsA Washout	OMK	Delayed uncoating	[12]
A92E (destabilized)	CsA Washout	OMK	Increased uncoating rate	[12]

Table 2: Effect of Small Molecules on HIV-1 Capsid Stability

Compound	Concentration	Assay Type	Effect on Capsid	Reference(s)
PF-74	10 μ M	Fluorescence Microscopy	Accelerates capsid opening (half-life of 41s)	[11][13]
PF-74	0.25 μ M	In vitro uncoating	~100% increase in uncoating	[14]
PF-74	10 μ M	Fate-of-Capsid	Reduces pelletable CA	[15][16]
Lenacapavir (GS-6207)	Various	Fate-of-Capsid	Stabilizes capsid (prevents uncoating)	[17]
Lenacapavir (GS-6207)	Various	Fluorescence Microscopy	Disrupts core integrity, stabilizes capsid lattice	[17][18][19][20]
BI-2	50 μ M	Fluorescence Microscopy	Accelerates capsid opening (half-life of 2.4 min)	[13]

HIV-1 Entry and Uncoating Pathway

The following diagram illustrates the early events of HIV-1 infection, from receptor binding to nuclear import, highlighting the central role of the capsid.



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Caption: HIV-1 entry, uncoating, and nuclear import pathway.

Conclusion

The assays described provide a robust toolkit for investigating HIV-1 capsid stability. The choice of assay depends on the specific research question, with the fate-of-capsid assay offering a biochemical readout, the CsA washout assay providing kinetic data in a population of cells, and fluorescence microscopy enabling single-virion analysis. A multi-faceted approach, employing more than one of these techniques, will yield the most comprehensive understanding of capsid uncoating and its role in HIV-1 replication, and will continue to be instrumental in the development of new capsid-targeting antiretroviral drugs.

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